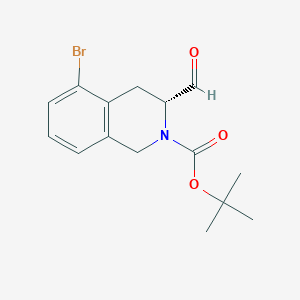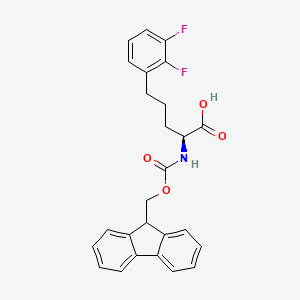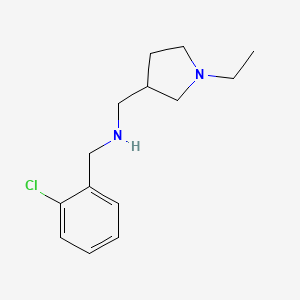![molecular formula C38H37PSi B14914306 Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is a complex organophosphorus compound that features a unique structural arrangement. This compound is characterized by the presence of a phosphane group attached to a binaphthyl system, which is further substituted with a triethylsilyl group. The compound’s molecular formula is C34H35PSi, and it has a molecular weight of 502.70 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative that has been functionalized with a triethylsilyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides or alkoxides can be used under basic conditions to facilitate the substitution of the triethylsilyl group.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Aplicaciones Científicas De Investigación
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphane ligands play a role.
Mecanismo De Acción
The mechanism by which Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects is largely dependent on its role as a ligand. The phosphane group can coordinate with metal centers, facilitating various catalytic processes. The binaphthyl system provides steric bulk, which can influence the selectivity and reactivity of the metal complexes formed .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(trimethylsilyl)phosphine
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Uniqueness
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of the binaphthyl system, which imparts additional steric and electronic properties compared to simpler phosphane compounds. This structural feature can enhance its performance as a ligand in catalytic applications, offering improved selectivity and reactivity .
Propiedades
Fórmula molecular |
C38H37PSi |
|---|---|
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
diphenyl-[1-(2-triethylsilylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C38H37PSi/c1-4-40(5-2,6-3)36-28-26-30-18-14-16-24-34(30)38(36)37-33-23-15-13-17-29(33)25-27-35(37)39(31-19-9-7-10-20-31)32-21-11-8-12-22-32/h7-28H,4-6H2,1-3H3 |
Clave InChI |
DXIFASCYMASVKF-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)


![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)



